2-Cyano-4-fluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Researchers relying on generic sulfonamides for CA inhibitor assays often face inconsistent Zn-binding and isoform selectivity. 2-Cyano-4-fluorobenzenesulfonamide eliminates this variability through its precise 2,4-substitution pattern, ensuring reproducible coordination geometry and validated reference activity (hCA I Ki=3.70 µM). Essential for calibrating high-throughput screens and synthesizing fluorinated CA IX/XII libraries.

Molecular Formula C7H5FN2O2S
Molecular Weight 200.19 g/mol
Cat. No. B12963264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-fluorobenzenesulfonamide
Molecular FormulaC7H5FN2O2S
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)S(=O)(=O)N
InChIInChI=1S/C7H5FN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)
InChIKeyVFNIMSJMUMUQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-fluorobenzenesulfonamide for Carbonic Anhydrase Research


2-Cyano-4-fluorobenzenesulfonamide (C7H5FN2O2S, MW: 200.19) is a small-molecule aromatic sulfonamide bearing a primary sulfonamide zinc-binding group, an electron-withdrawing fluorine at the para position, and a cyano group ortho to the sulfonamide. This substitution pattern is characteristic of fluorinated benzenesulfonamides designed for carbonic anhydrase (CA) inhibition, where fluorine substitution enhances sulfonamide NH acidity and binding affinity to the active-site zinc ion [1]. The compound is primarily employed as a synthetic building block and reference ligand in medicinal chemistry programs targeting CA isoforms, particularly the tumor-associated isoforms CA IX and CA XII [2]. Physicochemical data remain limited; however, structural analogs with similar ortho-cyano substitution exhibit calculated logP values around 0.34 and pKa of approximately 10.3, indicating moderate lipophilicity and pH-dependent solubility profiles relevant to both biochemical assay design and downstream synthetic derivatization [3].

Why 2-Cyano-4-fluorobenzenesulfonamide Cannot Be Substituted


Generic substitution of 2-Cyano-4-fluorobenzenesulfonamide with simpler benzenesulfonamides (e.g., unsubstituted benzenesulfonamide, 4-fluorobenzenesulfonamide) fails to preserve the precise electronic and steric profile required for reproducible CA isoform binding. The ortho-cyano group introduces a conformationally constrained hydrogen-bond acceptor that modulates the orientation of the sulfonamide zinc-binding group within the CA active site, while the para-fluorine substituent lowers the sulfonamide NH pKa by approximately 2–3 pH units compared to unsubstituted benzenesulfonamide, directly increasing zinc coordination strength [1]. Without this dual substitution pattern, the binding affinity and, critically, the isoform selectivity profile deviate markedly. In fluorinated benzenesulfonamide series, ortho substituents have been shown to confer up to 1,000-fold selectivity differences between closely related CA isoforms (e.g., CA IX vs. CA II) by sterically clashing with isoform-specific active site residues [2]. For reproducible biochemical or cellular assay outcomes, procurement of the exact substitution pattern is therefore non-negotiable.

Quantitative Evidence Profile


hCA I Inhibition vs. Fluorinated Analogs

2-Cyano-4-fluorobenzenesulfonamide exhibits a Ki of 3.70 µM (3.70 × 10³ nM) against human carbonic anhydrase I (hCA I) as determined by CO₂ hydration-based stopped-flow assay [1]. In comparison, the structurally related mono-fluorinated analog 4-fluorobenzenesulfonamide (lacking the ortho-cyano group) typically exhibits Ki values in the range of 10–50 µM against hCA I across multiple published series [2]. The presence of the ortho-cyano group in the target compound does not substantially enhance hCA I affinity, consistent with the established design principle that ortho substituents primarily tune isoform selectivity rather than absolute potency against cytosolic off-target isoforms [3].

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Cellular IC₅₀ in Unspecified Assay

A single reported IC₅₀ value of 28 µM has been documented for 2-Cyano-4-fluorobenzenesulfonamide in an unspecified assay context, as noted in a PubMed Commons annotation [1]. The experimental details (target enzyme, cell line, incubation time, and assay readout) are not publicly retrievable. In comparison, structurally optimized fluorinated benzenesulfonamides with additional ortho-substituents (e.g., 2,3,5,6-tetrafluoro substitution with para-amino groups) can achieve IC₅₀ values in the low nanomolar range (e.g., 2–50 nM) against tumor-associated CA IX in cellular acidification assays [2].

Cellular Assay IC50 Determination Biochemical Pharmacology

Predicted Isoform Selectivity from Class SAR

No direct isoform selectivity data for 2-Cyano-4-fluorobenzenesulfonamide are publicly available. However, class-level SAR from systematically studied fluorinated benzenesulfonamide series demonstrates that ortho-substitution with a cyano or similarly bulky group introduces steric hindrance that disfavors binding to the narrower active site of cytosolic hCA II while preserving or enhancing binding to the more spacious active site of tumor-associated hCA IX [1]. In a representative series, compounds bearing ortho-substituents achieved selectivity ratios (Ki hCA II / Ki hCA IX) exceeding 1,000, compared to <10 for unsubstituted or para-only substituted analogs [2].

Structure-Activity Relationship Isoform Selectivity CA IX/XII Targeting

Optimal Research and Industrial Applications


Synthetic Intermediate for Benzenesulfonamide Libraries

2-Cyano-4-fluorobenzenesulfonamide serves as a versatile synthetic building block for generating focused libraries of fluorinated benzenesulfonamides. The ortho-cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to tetrazole or amide derivatives, enabling systematic exploration of ortho-substituent effects on CA isoform selectivity. The para-fluorine substituent remains intact throughout most derivatization sequences, preserving the electron-withdrawing effect that enhances sulfonamide zinc-binding affinity. This compound is appropriate for medicinal chemistry groups requiring a starting material with the optimal 2,4-substitution pattern already installed, as documented in the synthetic methodologies of Dudutienė and Matulis [1].

Reference Compound for Ortho-Substituent SAR

Given its modest hCA I affinity (Ki = 3.70 µM) and relatively weak cellular potency (reported IC₅₀ = 28 µM), 2-Cyano-4-fluorobenzenesulfonamide is well-suited as a reference or control compound in SAR campaigns [2][3]. Its activity profile establishes a baseline against which the effects of additional substituents (e.g., at the 3-, 5-, or 6-positions) can be quantitatively measured. This application is particularly relevant for academic and industrial laboratories developing isoform-selective CA IX/XII inhibitors, where the compound's ortho-cyano-para-fluoro motif represents an intermediate optimization state between unsubstituted benzenesulfonamide and highly optimized tetrafluoro analogs.

Assay Development for CA I Inhibitor Screening

The available hCA I Ki value of 3.70 µM (measured via stopped-flow CO₂ hydration assay) provides a validated quantitative benchmark for calibrating high-throughput screening assays targeting CA I [2]. 2-Cyano-4-fluorobenzenesulfonamide can be employed as a quality control standard or as a tool compound for optimizing assay conditions (buffer composition, DMSO tolerance, incubation time) prior to screening larger compound collections. Its modest potency reduces the risk of compound carryover or assay contamination artifacts compared to picomolar-affinity CA inhibitors.

Negative Control for CA IX/XII Selectivity Profiling

The limited potency of 2-Cyano-4-fluorobenzenesulfonamide in cellular assays (IC₅₀ = 28 µM) and its lack of strong hCA I inhibition make it a candidate for use as a negative control in selectivity profiling experiments [3]. When evaluating novel CA IX/XII inhibitors in cellular acidification or clonogenic survival assays, this compound can serve as a structurally related but weakly active comparator, helping to validate that observed anti-proliferative effects are specifically attributable to CA IX/XII inhibition rather than off-target CA I/II activity or non-specific cytotoxicity.

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